molecular formula C7H14ClN3 B2762605 (1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 2197062-82-9

(1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B2762605
CAS No.: 2197062-82-9
M. Wt: 175.66
InChI Key: FSVPAXJBLWZCII-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 4-(chloromethyl)-1-isopropyl-1H-imidazole with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-propan-2-ylimidazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6(2)10-4-7(3-8)9-5-10;/h4-6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVPAXJBLWZCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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